methyl 4-[(4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Description
methyl 4-[(4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3S/c1-17-6-5-7-19(14-17)16-32-25-23(26(29)30-2)24(21-8-3-4-9-22(21)28-25)31-15-18-10-12-20(27)13-11-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLZCFCNBAJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via a Friedel-Crafts acylation reaction.
Substitution Reactions: The 4-fluorobenzyl and 3-methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Thioether Formation: The thioether linkage can be formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline ring or the carboxylate group, potentially leading to the formation of quinoline derivatives or alcohols.
Substitution: The benzyl groups may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Benzyl halides, thiols, bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoline derivatives, alcohols
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
The compound methyl 4-[(4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic molecule that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. This article explores its potential applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Quinoline derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, leading to programmed cell death. A study published in Cancer Letters highlighted that certain quinoline derivatives exhibit significant potency against breast and lung cancer cells, suggesting that this compound may possess similar anticancer properties .
Antimicrobial Properties
The antimicrobial potential of quinoline derivatives has been well-documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of such compounds is often lower than that of standard antibiotics, indicating their potential as alternative antimicrobial agents . The specific mechanisms may involve interference with bacterial DNA synthesis or disruption of cell wall integrity.
Enzyme Inhibition
Enzymatic inhibition is another area where this compound may show promise. Quinoline derivatives are known to inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling pathways. This inhibition can lead to modulation of cancer progression and other pathological conditions . Biochemical assays have indicated that this compound may exhibit competitive inhibition against specific target enzymes.
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers investigated the effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound induced significant apoptosis in breast cancer cells, with IC50 values suggesting high potency compared to control treatments .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial properties of several quinoline derivatives revealed that this compound exhibited substantial inhibition against common bacterial strains. The MIC values were found to be lower than those for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Biological Activity
Methyl 4-[(4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, particularly focusing on its potential as an anticancer agent, along with its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 345.40 g/mol
The synthesis typically involves multi-step reactions starting from commercially available quinoline derivatives. The introduction of the fluorophenyl and methylsulfanyl groups is crucial for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. The compound has been evaluated for its antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cells.
Key Findings :
- Antiproliferative Activity : The compound exhibited significant inhibition of cell proliferation in both MCF-7 and K562 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to inhibited tumor growth .
Structure-Activity Relationship (SAR)
The biological data from various quinoline derivatives indicate that modifications on the quinoline scaffold significantly influence their activity:
- Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .
- Methylsulfanyl Group : This group has been associated with improved selectivity towards cancerous cells, reducing toxicity to non-cancerous cells .
Case Studies
-
Study on Quinoline Derivatives :
A study synthesized various quinoline-3-carboxylate derivatives, including the target compound. The results showed that compounds with specific substitutions exhibited micromolar inhibition against cancer cell lines while demonstrating minimal toxicity towards normal cells . -
In Silico Studies :
Computational modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling were performed to predict drug-likeness. The target compound demonstrated favorable properties, suggesting potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
